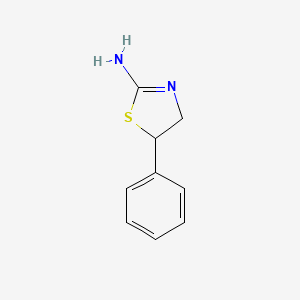
Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester is a complex organic compound with the molecular formula C29H50O4. This compound is an ester formed from decanoic acid and a nonylphenoxyethoxyethyl group. Esters are known for their wide range of applications in various industries due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester typically involves the esterification reaction between decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further ensures the quality of the ester.
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in cell membrane interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release decanoic acid and 2-(2-(nonylphenoxy)ethoxy)ethanol, which can then interact with cellular components. The nonylphenoxyethoxyethyl group can insert into cell membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decanoic acid, ethyl ester: Similar ester with a simpler structure, used in similar applications.
Decanoic acid, 2-ethylhexyl ester: Another ester with different alkyl groups, used in the production of plasticizers and lubricants.
Uniqueness
Decanoic acid, 2-(2-(nonylphenoxy)ethoxy)ethyl ester is unique due to its complex structure, which imparts specific chemical properties that are not found in simpler esters. The presence of the nonylphenoxyethoxyethyl group provides additional functionality, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
52368-50-0 |
|---|---|
Formule moléculaire |
C29H50O4 |
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
2-[2-(4-nonylphenoxy)ethoxy]ethyl decanoate |
InChI |
InChI=1S/C29H50O4/c1-3-5-7-9-11-13-15-17-27-19-21-28(22-20-27)32-25-23-31-24-26-33-29(30)18-16-14-12-10-8-6-4-2/h19-22H,3-18,23-26H2,1-2H3 |
Clé InChI |
LZOSODJFIGUVBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOC(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


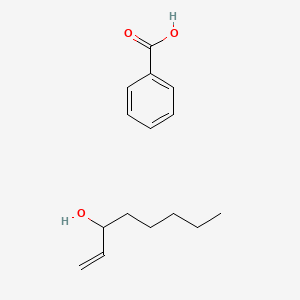
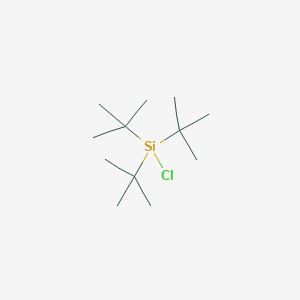



![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)

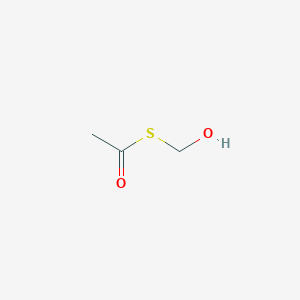

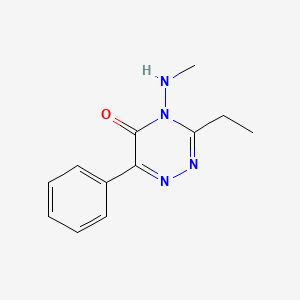
![5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-](/img/structure/B14638409.png)
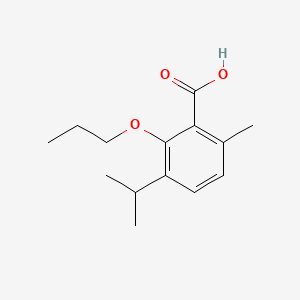
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)
